

A Technical History of Ethyl Nitrate Synthesis: From Discovery to Modern Methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Introduction

Ethyl nitrate ($C_2H_5NO_3$), the ethyl ester of nitric acid, is a volatile and explosive liquid that has found applications ranging from organic synthesis to use as a nitrating agent and as an intermediate in the preparation of various pharmaceuticals, dyes, and perfumes.^[1] Its history is intertwined with the development of organic chemistry in the 19th century, marked by early challenges in its isolation due to the presence of reactive impurities. This technical guide provides an in-depth exploration of the historical and modern methods for the synthesis of **ethyl nitrate**, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers and professionals in the field.

The Dawn of Ethyl Nitrate: Millon's Breakthrough

Investigations into the reaction of ethanol with nitric acid date back to the Middle Ages.^[1] However, these early attempts predominantly produced ethyl nitrite, and the successful synthesis of pure **ethyl nitrate** remained elusive. The primary obstacle was the presence of nitrous acid (HNO_2) impurities in the nitric acid, which led to uncontrolled, often explosive, reactions.^{[1][2]}

The pivotal breakthrough came in 1843 from the French chemist Eugène Millon. He correctly identified nitrous acid as the destabilizing agent and ingeniously introduced urea to the reaction mixture.^{[1][2]} Urea effectively decomposes nitrous acid, preventing the violent side reactions

that had thwarted earlier efforts.[1][2] This innovation not only enabled the first successful synthesis of **ethyl nitrate** but also established a critical safety principle for nitration reactions that persists to this day.

Key Synthesis Methodologies

The synthesis of **ethyl nitrate** has evolved from Millon's initial discovery to include several distinct methods, each with its own set of advantages and challenges. The following sections detail the core historical and modern synthetic routes.

Nitration of Ethanol with Nitric Acid (Millon's Method and its Refinements)

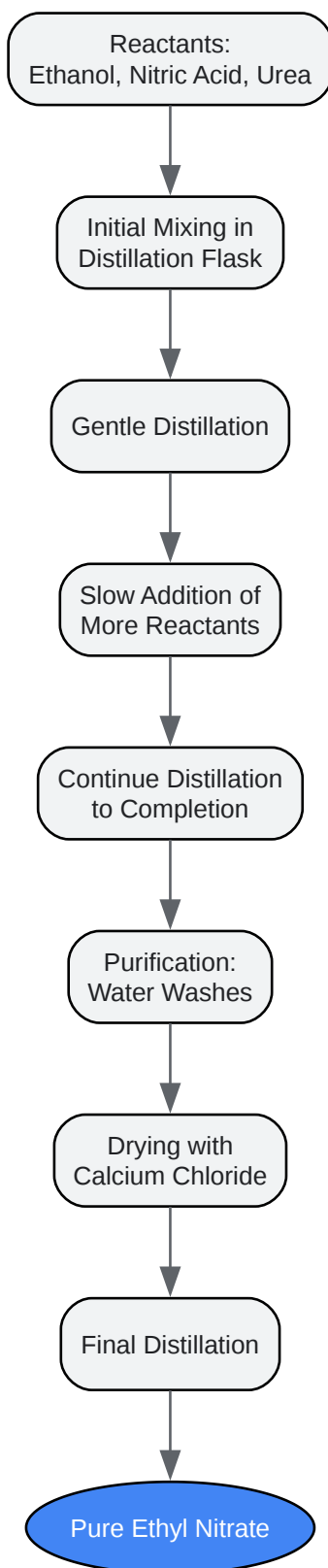
This is the foundational and most direct method for **ethyl nitrate** synthesis. It involves the esterification of ethanol with nitric acid, often with the aid of a dehydrating agent like sulfuric acid and the essential presence of a nitrous acid scavenger like urea.

Experimental Protocol (Modern Laboratory Scale):

- Reagents:
 - Absolute Ethyl Alcohol (38 g)
 - Urea (6 g)
 - Concentrated Nitric Acid (d=1.4, 60 g), pre-boiled with 0.5 g of urea to remove dissolved nitrous oxides.
 - Additional Nitric Acid (100 g), pre-boiled with 1 g of urea.
 - Additional Absolute Ethyl Alcohol (75 g)
 - Granular Calcium Chloride (for drying)
- Procedure:
 - To a distilling flask, add 38 g of absolute ethyl alcohol, 6 g of urea, and 60 g of the pre-treated concentrated nitric acid.[3]

- Gently heat the mixture to initiate distillation.
- After approximately one-third of the initial volume has distilled over, begin the slow, simultaneous addition of a mixture of 100 g of pre-treated nitric acid and 75 g of absolute ethyl alcohol from a dropping funnel.[\[3\]](#)
- Continue the distillation until no more liquid passes over.[\[3\]](#)
- Purification:
 - Transfer the distillate to a separatory funnel and wash it three times with water. For the first wash, use a double volume of water.[\[3\]](#)
 - Separate the **ethyl nitrate** layer (denser layer) and dry it by allowing it to stand in contact with granular calcium chloride for several hours.[\[3\]](#)
 - Carefully distill the dried **ethyl nitrate**. The pure product will boil at approximately 87°C.[\[3\]](#)
- Yield: This method can produce approximately 40 g of **ethyl nitrate** under these conditions.[\[3\]](#)

Logical Flow of Millon's Method Refinement



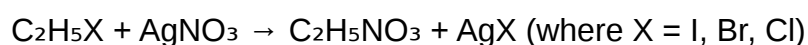
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Caption: Experimental workflow for the laboratory synthesis of **ethyl nitrate** via the nitration of ethanol.

Synthesis from Ethyl Halides and Silver Nitrate

A classic method for forming esters is the reaction of an alkyl halide with a silver salt of the corresponding acid. In this case, an ethyl halide (such as ethyl iodide or ethyl bromide) is reacted with silver nitrate. This reaction is a nucleophilic substitution where the nitrate ion replaces the halide.

General Reaction:



While this method is frequently cited as a viable route for preparing **ethyl nitrate**, detailed experimental protocols with specific quantitative yields for this particular product are not well-documented in modern literature. The reaction is known to proceed, but challenges in purification and the high cost of silver nitrate have made other methods more common. The primary utility of reacting alkyl halides with silver salts has historically been with silver nitrite to form nitroalkanes (the Victor Meyer reaction), which often produces alkyl nitrites as byproducts.

Experimental Protocol:

A detailed, reliable, and reproducible protocol with quantitative yield data for the synthesis of **ethyl nitrate** from ethyl halides and silver nitrate could not be identified in the surveyed literature. General procedures involve heating the ethyl halide with silver nitrate in a suitable solvent, followed by filtration of the precipitated silver halide and purification of the resulting **ethyl nitrate**. However, the risk of explosion during purification, particularly distillation, remains a significant hazard.^[1]

Synthesis via Nitryl Fluoride

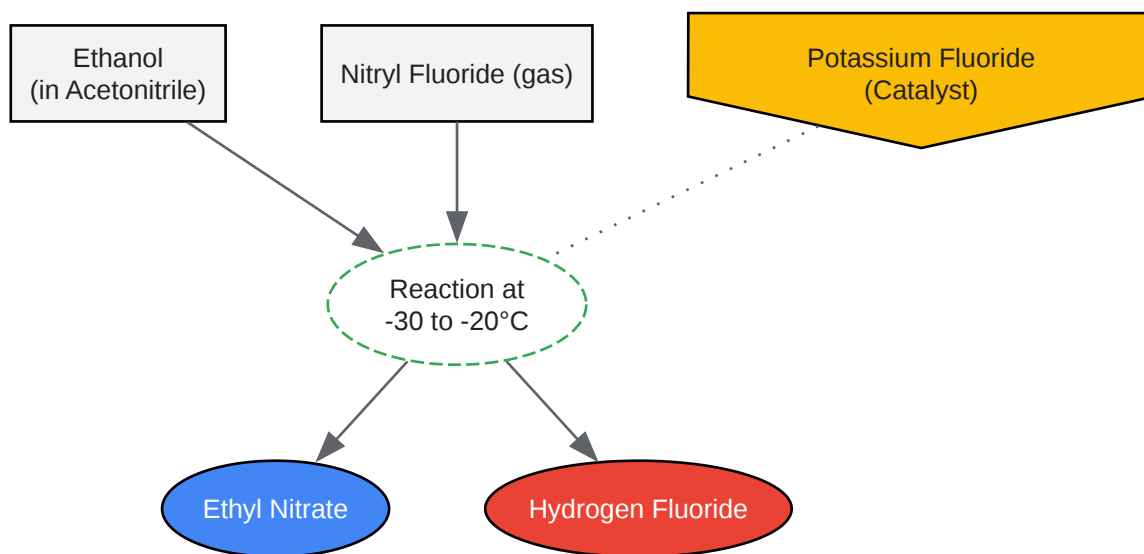
A more modern and highly efficient method involves the reaction of ethanol with nitryl fluoride (NO_2F). This reaction is typically carried out at low temperatures.

Experimental Protocol:

- Reagents:

- Ethanol
- Gaseous Nitryl Fluoride (NO_2F)
- Potassium Fluoride (as a catalyst)
- Acetonitrile (as a solvent)
- Procedure:
 - Bubble gaseous nitryl fluoride through a solution of ethanol in acetonitrile.[4]
 - Maintain the reaction temperature between -30°C and -20°C . [4]
 - The presence of potassium fluoride facilitates the reaction.
- Yield: This method has been reported to achieve a high yield of 89.4%. [4]

Signaling Pathway of Nitryl Fluoride Synthesis



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Caption: Key components and products in the synthesis of **ethyl nitrate** using nitryl fluoride.

Continuous Nitration Processes

In an industrial context, continuous flow processes are often favored for safety and efficiency. A patented method describes the continuous nitration of nitric acid vapor to produce **ethyl nitrate**. This approach offers better control over reaction parameters and reduces the residence time of the explosive product in the heated reaction zone, thereby enhancing safety.

General Protocol (from Patent CN102531909B):

- Nitrating Agent Preparation: A solution of a protective agent (e.g., urea, dicyandiamide) in water is prepared, and nitric acid is slowly added.[\[5\]](#)
- Reaction:
 - The nitrating agent is heated to 40-60°C.[\[5\]](#)
 - Ethanol and nitric acid are continuously added dropwise to the reactor.[\[5\]](#)
 - The **ethyl nitrate** product is continuously removed from the reactor via distillation as it is formed, which shifts the reaction equilibrium towards the product and minimizes decomposition.[\[5\]](#)
- Purification: The collected crude product is then washed, dried, and rectified to obtain pure **ethyl nitrate**.[\[5\]](#)

This method leverages the volatility of **ethyl nitrate** to improve both yield and safety in a scalable manner.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis methods discussed.

Synthesis Method	Key Reactants	Reaction Conditions	Reported Yield
Nitration of Ethanol (Lab Scale)	Ethanol, Nitric Acid, Urea	Gentle heating and distillation	~40 g scale
Reaction with Ethyl Halide & Silver Nitrate	Ethyl Halide, Silver Nitrate	Heating in a solvent (details not well-documented)	Not specified
Reaction with Nitryl Fluoride	Ethanol, Nitryl Fluoride, Potassium Fluoride	-30°C to -20°C in acetonitrile	89.4%
Continuous Nitration	Ethanol, Nitric Acid, Protective Agent	40-60°C initial temp, continuous feed and distillation at ~90°C	High (implied)

Conclusion

The synthesis of **ethyl nitrate** has progressed significantly from its challenging discovery in the 19th century. Eugène Millon's crucial insight into the role of nitrous acid and its removal by urea laid the foundation for safe and effective nitration. While the classic methods of direct nitration of ethanol and reaction with silver salts are historically significant, modern techniques such as the use of nitryl fluoride offer substantially higher yields. For industrial-scale production, continuous nitration processes represent the state-of-the-art, providing enhanced safety and efficiency. This guide provides a comprehensive overview of these methods, offering valuable technical details for researchers and professionals engaged in organic synthesis and drug development.

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References

- 1. homework.study.com [homework.study.com]
- 2. Ethyl nitrate - Sciencemadness Wiki [sciencemadness.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Solved: When ethyl iodide is heated with silver nitrate, the product obtained is $C_2H_5NO_2$ [Chemistry] [gauthmath.com]
- 5. Ethyl nitrate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical History of Ethyl Nitrate Synthesis: From Discovery to Modern Methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199976#history-of-ethyl-nitrate-synthesis]

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